molecular formula C10H11N5O2 B12783126 4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine CAS No. 127945-90-8

4-Amino-5-cyano-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine

Cat. No.: B12783126
CAS No.: 127945-90-8
M. Wt: 233.23 g/mol
InChI Key: LYODPVFJQMTFNT-UHFFFAOYSA-N
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Description

4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amines under reflux conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted pyrrolopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further development in cancer therapy .

Properties

CAS No.

127945-90-8

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N5O2/c11-1-6-2-15(3-7(17)4-16)10-8(6)9(12)13-5-14-10/h2,5,7,16-17H,3-4H2,(H2,12,13,14)

InChI Key

LYODPVFJQMTFNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N

Origin of Product

United States

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